Product packaging for ((5-Bromofuran-2-yl)methyl)hydrazine(Cat. No.:CAS No. 1016675-04-9)

((5-Bromofuran-2-yl)methyl)hydrazine

Cat. No.: B15147647
CAS No.: 1016675-04-9
M. Wt: 191.03 g/mol
InChI Key: FWDPZORULOPFDG-UHFFFAOYSA-N
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Description

((5-Bromofuran-2-yl)methyl)hydrazine (CAS 1016675-04-9) is a versatile brominated furan derivative that serves as a valuable synthetic intermediate in medicinal chemistry and materials science research. Its molecular structure, featuring a reactive hydrazine group attached to a 5-bromofuran scaffold, makes it a key building block for constructing complex heterocyclic systems. This compound's primary research value lies in its role as a precursor for the development of novel pharmacologically active molecules. Structural analogs and derivatives of 5-bromofuran hydrazine have demonstrated significant potential in various therapeutic areas. For instance, similar hydrazine-functionalized heterocycles are employed in the design of non-peptidomimetic inhibitors of SARS-CoV-2 main protease (M pro ) , a key target for anti-COVID-19 drug development . Furthermore, the scaffold is relevant in the synthesis of antifungal agents , where related N'-(salicylidene)heteroarenecarbohydrazides show excellent activity against pathogens like Cryptococcus neoformans and Candida albicans . Its application extends to anticancer research , with 5-bromofuran hybrids demonstrating promising in vitro inhibitory activity against breast cancer cell lines such as MCF-7 . Beyond medicinal chemistry, this compound is a useful precursor in materials science. It can be utilized in the synthesis of organic compounds with specialized properties, such as pyrazolone derivatives studied for their DNA binding capabilities and acetohydrazide crystals investigated for their third-order nonlinear optical (NLO) responses, which are critical for optical limiting and switching devices . The compound is also a candidate for constructing star-shaped molecules , which have distinct photophysical properties and applications in optoelectronics . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Datasheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN2O B15147647 ((5-Bromofuran-2-yl)methyl)hydrazine CAS No. 1016675-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016675-04-9

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

(5-bromofuran-2-yl)methylhydrazine

InChI

InChI=1S/C5H7BrN2O/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2

InChI Key

FWDPZORULOPFDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CNN

Origin of Product

United States

Synthetic Methodologies for 5 Bromofuran 2 Yl Methyl Hydrazine and Derived Chemical Entities

Strategies for Constructing the 5-Bromofuran-2-yl Core

The formation of the 5-bromofuran-2-yl core is a critical first step. Several modern and classical synthetic methods can be employed to achieve this, offering flexibility in terms of starting materials and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Furan (B31954) Functionalization

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing a powerful tool for the selective formation of carbon-carbon and carbon-heteroatom bonds. These methods are highly applicable to the functionalization of furan rings.

In the context of synthesizing the 5-bromofuran-2-yl core, a plausible approach involves the Suzuki coupling of a suitably protected 2-furylboronic acid with a bromine source or, conversely, the coupling of a 2-halofuran with a boronic acid derivative. For instance, 2-furaldehyde can be converted to 5-formyl-2-furylboronic acid, which can then be subjected to a palladium-catalyzed reaction with a brominating agent to install the bromine at the 5-position. google.comgoogle.com The resulting 5-bromo-2-formylfuran is a key intermediate.

Table 1: Examples of Palladium-Catalyzed Reactions for Furan Functionalization

CatalystLigandBaseSolventReactantsProductYield (%)Reference
PdCl2XantPhos-DCE2-bromobenzo[b]furans, alkenylaluminums2-alkenylbenzo[b]furansup to 97 nih.govrsc.org
Pd(II) complex-K2CO3EtOH/H2O2-(4-bromophenyl)benzofuran, arylboronic acid2-arylbenzo[b]furan derivativesGood to excellent nih.gov
PdCl2(PPh3)2-KFTHF/H2O4-tosyl-2(5H)-furanone, boronic acids4-substituted 2(5H)-furanonesup to 95 ysu.am

This table presents examples of palladium-catalyzed cross-coupling reactions on furan and benzofuran systems, illustrating the versatility of this methodology.

Directed Metalation and Regioselective Functionalization of Furan Heteroaromatics

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.catandfonline.comunblog.fr In the case of furan, the oxygen atom can direct the metalation to the adjacent C2 position. For a 2-substituted furan, a directing group at this position can facilitate metalation at the C3 or C5 position.

To construct the 5-bromofuran-2-yl core, one could start with a 2-substituted furan bearing a directing metalation group (DMG). Lithiation with a strong base like n-butyllithium would occur at the 5-position, and subsequent quenching with a bromine source (e.g., 1,2-dibromoethane) would yield the desired 5-bromo-2-substituted furan. For example, starting with 2-furoic acid, protection of the carboxylic acid, followed by directed lithiation and bromination, would lead to a 5-bromofuran-2-carboxylic acid derivative, a versatile precursor.

Conventional Furan Synthesis Routes Applicable to Halogenated Derivatives

Classical methods for furan synthesis can also be adapted to produce halogenated derivatives. The Paal-Knorr synthesis, for instance, involves the cyclization of 1,4-dicarbonyl compounds. By using a suitably halogenated 1,4-dicarbonyl precursor, a halogenated furan can be obtained.

Another relevant conventional method is the electrophilic halogenation of furan derivatives. Direct bromination of 2-furaldehyde can yield 5-bromo-2-furaldehyde, a key intermediate for subsequent transformations. chemicalbook.com This reaction is often carried out using bromine in a suitable solvent, and the regioselectivity is directed by the electron-donating nature of the furan oxygen and the electron-withdrawing effect of the formyl group.

Approaches for Introducing the Methylhydrazine Moiety

Once the 5-bromofuran-2-yl core is established, the next crucial step is the introduction of the methylhydrazine group at the 2-position's side chain. This can be achieved through several synthetic pathways.

Direct Hydrazination and Amination Methods

A straightforward approach involves the nucleophilic substitution of a suitable leaving group on the methyl side chain with methylhydrazine. A common precursor for this is (5-bromofuran-2-yl)methanol, which is commercially available or can be synthesized by reduction of 5-bromo-2-formylfuran. cymitquimica.comuni.luclearsynth.com The alcohol can then be converted to a more reactive electrophile, such as a mesylate, tosylate, or a halide (e.g., (5-bromofuran-2-yl)methyl bromide).

The subsequent reaction with methylhydrazine would displace the leaving group to form the target compound, ((5-bromofuran-2-yl)methyl)hydrazine. The high reactivity of halomethylfurans necessitates careful control of reaction conditions to avoid undesired side reactions. rsc.org

Reductive Amination Pathways to Alkylhydrazines

Reductive amination provides an alternative and often milder route to the target molecule. This method involves the reaction of an aldehyde or ketone with an amine (in this case, methylhydrazine) to form an intermediate hydrazone, which is then reduced in situ to the corresponding hydrazine (B178648).

Starting from 5-bromo-2-formylfuran, condensation with methylhydrazine would form the corresponding methylhydrazone. Subsequent reduction with a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield this compound. This one-pot procedure is often efficient and avoids the isolation of potentially unstable intermediates. Reductive amination has been successfully applied to furanic aldehydes, demonstrating its feasibility for this synthesis. mdpi.comnih.govrsc.org

Table 2: Key Intermediates and Their Synthetic Utility

Compound NameStructureSynthetic Role
5-Bromo-2-formylfuranBr-C₄H₂O-CHOPrecursor for reductive amination and reduction to the corresponding alcohol. chemicalbook.com
(5-Bromofuran-2-yl)methanolBr-C₄H₂O-CH₂OHPrecursor for conversion to a halide or other activated species for nucleophilic substitution. cymitquimica.comuni.luclearsynth.com
(5-Bromofuran-2-yl)methyl bromideBr-C₄H₂O-CH₂BrReactive intermediate for direct hydrazination with methylhydrazine. rsc.org

Monomethylation Techniques for Hydrazine Derivatives

The selective introduction of a single methyl group onto a hydrazine derivative, such as this compound, is a nuanced process due to the presence of two nitrogen atoms that can potentially be alkylated. The regioselectivity of this reaction is paramount to obtaining the desired product. Several methodologies can be theoretically applied to achieve monomethylation.

One common approach involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, under carefully controlled conditions. The reaction is typically carried out in the presence of a weak base to neutralize the acid byproduct. The choice of solvent and reaction temperature can also influence the selectivity of the methylation. A lower temperature generally favors monomethylation over dimethylation.

Another strategy employs a protecting group to temporarily block one of the nitrogen atoms, thereby directing the methylation to the other nitrogen. After the methylation step, the protecting group is removed to yield the monomethylated hydrazine.

Furthermore, reductive amination of a monomethylated hydrazine with an appropriate aldehyde or ketone can also be a viable route. However, for the specific case of this compound, direct methylation is a more straightforward approach.

A 1971 study in the Journal of Medicinal Chemistry described the synthesis of 1-methyl-1-(substituted benzyl)hydrazines, which are structurally analogous to the target compound. nih.gov This suggests that similar synthetic strategies could be applicable. More recent methods for the selective alkylation of hydrazine derivatives have also been developed, offering more efficient and direct alternatives to traditional multi-step processes that require protecting groups. organic-chemistry.org

TechniqueReagentsKey Considerations
Direct MethylationMethyl iodide, Dimethyl sulfateControl of stoichiometry, temperature, and base
Protective Group StrategyBoc-hydrazine, Methylating agent, DeprotectionAdditional synthetic steps required
Reductive AminationFormaldehyde, Reducing agent (e.g., NaBH3CN)Potential for over-alkylation

Integrated Synthetic Pathways to this compound

The synthesis of this compound can be approached through several integrated pathways, primarily categorized as stepwise assembly from precursors or convergent synthesis strategies.

Stepwise Assembly from Precursors

A plausible stepwise synthesis of this compound begins with the commercially available 5-bromofuran-2-carbaldehyde. nih.gov This precursor serves as a key building block for the elaboration of the desired hydrazine derivative.

The most direct method for converting 5-bromofuran-2-carbaldehyde to this compound is through reductive amination. This one-pot reaction involves the condensation of the aldehyde with hydrazine to form a hydrazone intermediate, which is then reduced in situ to the desired hydrazine. A variety of reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation. The reductive amination of furfural (B47365) to furfurylamine using aqueous ammonia and molecular hydrogen has been demonstrated as an environmentally friendly approach. rsc.org A similar strategy could be adapted for the synthesis of this compound.

StepStarting MaterialReagentsProduct
15-Bromofuran-2-carbaldehydeHydrazine, Reducing Agent (e.g., NaBH3CN)This compound
1 (Alternative)5-Bromofuran-2-carbaldehydeReducing Agent (e.g., NaBH4)5-Bromo-2-(hydroxymethyl)furan
2 (Alternative)5-Bromo-2-(hydroxymethyl)furanHalogenating Agent (e.g., PBr3)5-Bromo-2-(bromomethyl)furan
3 (Alternative)5-Bromo-2-(bromomethyl)furanHydrazineThis compound

Convergent Synthesis Strategies

Convergent synthesis strategies for this compound are less common but offer potential advantages in terms of efficiency and modularity. A convergent approach would involve the synthesis of two or more fragments that are then combined in the final steps to form the target molecule.

One hypothetical convergent route could involve the preparation of a protected hydrazine fragment and a furan-containing fragment, which are then coupled. For instance, a protected hydrazine, such as tert-butyl carbazate, could be alkylated with a suitable electrophilic furan derivative. Subsequent deprotection would then yield the desired product.

Chemical Reactivity and Derivatization Strategies of 5 Bromofuran 2 Yl Methyl Hydrazine

Reactivity at the Hydrazine (B178648) Functional Group

The hydrazine functional group is a potent nucleophile and readily participates in a variety of reactions, including condensations, cyclizations, acylations, and alkylations.

Condensation Reactions for Hydrazone and Imine Formation

Hydrazines are well-known to react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. nih.gov This condensation reaction is a cornerstone of hydrazine chemistry and provides a straightforward method for introducing new substituents and functional groups. nih.gov The reaction of ((5-bromofuran-2-yl)methyl)hydrazine with various aldehydes or ketones would be expected to yield the corresponding hydrazones, which can serve as intermediates for further synthetic transformations. nih.govnih.gov

These hydrazone derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds and can also exhibit interesting biological activities. nih.gov The general reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.

Cyclization Reactions to Form Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazoles)

The hydrazine moiety is a key component in the synthesis of numerous nitrogen-containing heterocycles. For instance, pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govmdpi.commdpi.com In the context of this compound, reaction with a suitable diketone would lead to the formation of a pyrazole (B372694) ring, with the (5-bromofuran-2-yl)methyl group appended to one of the nitrogen atoms.

Similarly, triazoles, five-membered rings with three nitrogen atoms, can be accessed through various synthetic routes involving hydrazine derivatives. One common method is the reaction of hydrazines with compounds containing a dicarbonyl equivalent or by the cyclization of intermediates derived from hydrazides. nih.gov The specific isomer of the triazole formed would depend on the reaction conditions and the nature of the other reactant.

Acylation and Alkylation Reactions of the Hydrazine Nitrogen

The nitrogen atoms of the hydrazine group are nucleophilic and can be readily acylated or alkylated. Acylation, typically carried out using acyl chlorides or anhydrides, results in the formation of acyl hydrazides. organic-chemistry.org These derivatives are stable and can serve as precursors for the synthesis of other heterocyclic systems, such as oxadiazoles (B1248032) and triazoles. organic-chemistry.org

Alkylation of the hydrazine nitrogen can be achieved using various alkylating agents, such as alkyl halides. organic-chemistry.org This reaction introduces an alkyl group onto one or both of the nitrogen atoms, leading to substituted hydrazine derivatives. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. organic-chemistry.org

Formation of Schiff Bases and Mannich Bases

Schiff bases are formed through the reaction of a primary amine with an aldehyde or a ketone. While hydrazine itself is a diamine, its derivatives can participate in reactions to form compounds analogous to Schiff bases, often referred to as hydrazones as described above. zenodo.orgnih.gov

Mannich bases are β-amino-ketones formed in the Mannich reaction, which involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. researchgate.netrsc.org While this compound itself is not a typical substrate for the Mannich reaction, it could potentially be incorporated into molecules that then undergo this transformation. For instance, a pyrazolone (B3327878) synthesized from this hydrazine could be a substrate for a Mannich reaction. nih.gov

Reactivity of the Bromine Substituent on the Furan (B31954) Ring

The bromine atom on the furan ring provides a handle for carbon-carbon bond formation through various cross-coupling reactions, significantly expanding the synthetic utility of this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl/Alkyl C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. nih.govlibretexts.org This reaction is widely used to form carbon-carbon bonds between sp2-hybridized carbon atoms. researchgate.netrsc.org The bromine atom on the furan ring of this compound makes it a suitable substrate for Suzuki-Miyaura coupling. By reacting it with various aryl or vinyl boronic acids, a wide range of substituted furan derivatives can be synthesized. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Aryl/Vinyl Boronic Acid Product
Phenylboronic acid ((5-Phenylfuran-2-yl)methyl)hydrazine
4-Methylphenylboronic acid ((5-(p-Tolyl)furan-2-yl)methyl)hydrazine

The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. researchgate.netsoton.ac.ukrsc.org The bromine atom on the furan ring allows this compound to participate in Sonogashira coupling reactions with various terminal alkynes. This provides a direct route to furan-containing compounds with an alkyne functionality, which can be further elaborated.

Table 2: Examples of Sonogashira Cross-Coupling Reactions

Terminal Alkyne Product
Phenylacetylene ((5-(Phenylethynyl)furan-2-yl)methyl)hydrazine
Ethynyltrimethylsilane ((5-((Trimethylsilyl)ethynyl)furan-2-yl)methyl)hydrazine

Metal-Halogen Exchange Reactions for Organometallic Intermediates

A cornerstone of furan derivatization is the metal-halogen exchange reaction, which transforms the relatively inert C-Br bond into a highly reactive organometallic species. researchgate.net This reaction is fundamental for creating carbon-carbon and carbon-heteroatom bonds. The most common application involves lithium-halogen exchange, typically using an alkyllithium reagent such as n-butyllithium (n-BuLi). researchgate.net

The reaction of a 5-bromofuran derivative with n-BuLi at low temperatures (e.g., -78 °C) results in the rapid and efficient replacement of the bromine atom with lithium, generating a 5-lithiofuran intermediate. researchgate.net This organolithium compound is a powerful nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the C5 position.

Reaction Scheme: Metal-Halogen Exchange and Trapping

A chemical reaction scheme showing a 5-bromofuran derivative undergoing lithium-halogen exchange with n-BuLi to form a 5-lithiofuran intermediate. This intermediate then reacts with a generic electrophile (E+) to yield a 5-substituted furan derivative.
General pathway for the functionalization of 5-bromofurans via lithium-halogen exchange.

It is important to note that the stability of the resulting organolithium species can be influenced by temperature. For example, 3-lithiofuran, formed from 3-bromofuran (B129083) via metal-halogen exchange at -78 °C, can isomerize to the more stable 2-lithiofuran (B141411) if the temperature rises. A related phenomenon, known as the "halogen dance," involves the base-promoted migration of a halogen atom around the aromatic ring, which can occur under certain conditions with bromofurans. researchgate.net

The generated organometallic intermediates are versatile and have been successfully reacted with electrophiles such as aldehydes, ketones, carbon dioxide (to form carboxylic acids), and disulfides. This two-step sequence of metal-halogen exchange followed by electrophilic quench is a powerful strategy for elaborating the 5-bromofuran scaffold.

Transformations Involving the Furan Ring System

Beyond reactions at the bromine substituent, the furan ring itself can participate in various transformations that alter its structure.

Ring Expansion or Contraction Reactions

While not extensively documented for this compound itself, general methodologies exist for the ring expansion and contraction of furan and other heterocyclic systems. wikipedia.org

Ring Contraction: Certain furan derivatives can undergo ring contraction. A notable example is the oxidation of pyrylium (B1242799) salts with aqueous hydrogen peroxide, which proceeds through a ring contraction mechanism to yield 2-acylfurans. pharmaguideline.com Photochemical reactions have also been shown to induce ring contraction in methylfurans. acs.org

Ring Expansion: Conversely, ring expansion reactions can be used to synthesize larger rings from furan precursors. For instance, alkynic oxiranes can rearrange to form furans in a process considered a ring expansion. pharmaguideline.com In analogous chemistry, photochemical ring expansion of four-membered oxetane (B1205548) rings has been used as an efficient method to synthesize substituted five-membered tetrahydrofuran (B95107) derivatives. nih.govrsc.org

These transformations, while requiring specific substrates and conditions, highlight the potential for more profound skeletal modifications of the furan core.

Hydrogenation and Dehydrogenation of the Furan Ring

The aromatic furan ring can be reduced to the corresponding saturated tetrahydrofuran (THF) ring through catalytic hydrogenation. This transformation significantly alters the molecule's geometry and electronic properties, converting the planar, aromatic system into a flexible, non-aromatic heterocycle.

Hydrogenation: The catalytic hydrogenation of furan derivatives is a well-established process. rsc.orgdatapdf.com Various catalysts, including noble metals like platinum, palladium, and ruthenium, as well as non-noble metals like nickel, are effective for this transformation. mdpi.comrwth-aachen.de The reaction typically requires a source of hydrogen gas and can be influenced by temperature and pressure. datapdf.com For substituted furans, selectivity can be an issue; reaction conditions can be tuned to favor hydrogenation of the furan ring over reduction of other functional groups, or vice versa. rwth-aachen.detue.nl For example, studies on furfural (B47365) hydrogenation show that lower temperatures can favor ring saturation, while higher temperatures may prioritize reduction of the aldehyde group first. rwth-aachen.de

Dehydrogenation: The reverse reaction, the dehydrogenation of a tetrahydrofuran ring to form a furan, is also synthetically useful. This process re-establishes the aromaticity of the ring. The dehydrogenation of tetrahydrofuran and its alkyl derivatives can be achieved by passing the substrate over a palladium-on-carbon catalyst at elevated temperatures (200-450 °C). google.com Vanadium-molybdenum oxide catalysts have also been shown to effect the oxidative dehydrogenation of tetrahydrofuran derivatives. researchgate.net

Table 2: Catalytic Systems for Furan Ring Hydrogenation/Dehydrogenation

Transformation Catalyst System Product Type Reference
Hydrogenation Platinum (Adams catalyst) Tetrahydrofuran rsc.org
Hydrogenation Ruthenium on Carbon (Ru/C) Tetrahydrofuran rwth-aachen.de
Hydrogenation Nickel-Rhenium on TiO₂ (Ni-Re/TiO₂) Tetrahydrofuran tue.nl
Dehydrogenation Palladium on Carbon (Pd/C) Furan google.com

Synergistic Reactivity: Interplay Between Multiple Functional Groups

The presence of three distinct functional groups—the bromo substituent, the furan ring, and the methylhydrazine side chain—in this compound allows for synergistic or cooperative reactivity. A key concept in this context is neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in

NGP occurs when a functional group within a molecule acts as an intramolecular nucleophile, influencing the rate and stereochemistry of a reaction at a nearby reaction center. libretexts.org The hydrazine moiety in this compound, with its lone pairs of electrons on the nitrogen atoms, is well-positioned to act as a neighboring group. dalalinstitute.com

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Bromofuran 2 Yl Methyl Hydrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For derivatives of ((5-Bromofuran-2-yl)methyl)hydrazine, various NMR techniques are used to map the proton and carbon frameworks. While specific data for the parent compound this compound is not extensively published, analysis of closely related derivatives, such as N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide and 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, provides significant insight into the characteristic spectral features of the 5-bromofuran-2-yl scaffold.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In derivatives containing the 5-bromofuran-2-yl group, the furan (B31954) ring protons typically appear as distinct doublets in the aromatic region of the spectrum.

For instance, in the ¹H NMR spectrum of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, recorded in DMSO-d₆, the two protons on the furan ring are observed as doublets at approximately δ 6.84 ppm and δ 7.32 ppm. mdpi.compreprints.org The small coupling constant between them (typically around 3.6 Hz) is characteristic of protons in a 2,5-disubstituted furan ring. mdpi.compreprints.org In other S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, these furan protons are also noted as doublets in the aromatic region between δ 6.66–7.23 ppm. zsmu.edu.ua The protons of the NH groups in hydrazide derivatives are typically observed as broad singlets at lower fields (downfield), often above δ 10.0 ppm, due to their acidic nature. mdpi.compreprints.orgmdpi.com

Table 1: Representative ¹H NMR Data for a this compound Derivative Data for N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide in DMSO-d₆ mdpi.compreprints.org

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.84d3.6Furan-H
7.32d3.6Furan-H
10.62bs-NH
10.81bs-NH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. In derivatives of this compound, the signals for the furan ring carbons are particularly informative. The carbon atom bonded to the bromine (C5) is typically found at a distinct chemical shift, while the other furan carbons appear in the aromatic region.

In the ¹³C NMR spectrum of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, the aromatic carbons of the 5-bromofuran ring appear at δ 114.69, 117.87, 126.21, and 148.41 ppm. mdpi.comresearchgate.net The signal at δ 126.21 ppm corresponds to the carbon atom C5, which is directly attached to the bromine. The remaining signals correspond to the other carbons of the furan ring and any attached functional groups, such as carbonyl carbons, which are typically observed further downfield (δ > 150 ppm). mdpi.commdpi.comresearchgate.net

Table 2: Representative ¹³C NMR Data for a this compound Derivative Data for N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide in DMSO-d₆ mdpi.comresearchgate.net

Chemical Shift (δ) ppmAssignment
114.69Furan-C
117.87Furan-C
126.21C-Br (Furan)
148.41Furan-C
156.71C=O

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For a derivative of this compound, a COSY spectrum would show a cross-peak between the two furan ring protons, confirming their connectivity. rsc.org It would also reveal couplings between the methylene (-CH₂-) protons and any adjacent NH protons of the hydrazine (B178648) moiety.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons. sdsu.edunih.gov An HSQC spectrum would definitively link the furan proton signals to their corresponding furan carbon signals, allowing for precise assignment of the ¹³C spectrum. For example, the proton at δ 6.84 ppm would show a correlation to its attached carbon at δ 114.69 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com HMBC is particularly powerful for connecting different structural fragments. For the 5-bromofuran-2-yl core, it would show correlations from the furan protons to the carbon of the methylene group at position 2, and to the other carbons within the furan ring, thus confirming the substitution pattern. rsc.org For example, the methylene protons would show a correlation to the C2 and C3 carbons of the furan ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with high confidence. This is especially important for compounds containing bromine, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) with a nearly 1:1 ratio. The resulting mass spectrum shows a characteristic isotopic pattern with two peaks of almost equal intensity separated by two mass units.

For example, the HRMS data for N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide shows two molecular ion peaks corresponding to the two bromine isotopes. mdpi.com The calculated m/z for C₁₁H₁₀⁷⁹BrN₃O₃ [M+2H]⁺ is 310.9906, and for C₁₁H₁₀⁸¹BrN₃O₃ [M+2H]⁺ is 312.9885. The experimentally observed values were found to be 310.9904 and 312.9886, respectively, confirming the elemental composition. mdpi.com Similarly, for 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, HRMS shows peaks at m/z 333.9841 (for ⁷⁹Br) and 335.9813 (for ⁸¹Br), matching the expected molecular formula. mdpi.com

Table 3: Representative HRMS Data for a this compound Derivative Data for N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide mdpi.com

FormulaCalculated m/zFound m/z
C₁₁H₁₀⁷⁹BrN₃O₃ [M+2H]⁺310.9906310.9904
C₁₁H₁₀⁸¹BrN₃O₃ [M+2H]⁺312.9885312.9886

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures, verifying the purity of a synthesized compound, and studying its stability. For derivatives of this compound, a reverse-phase HPLC column would likely be used to separate the target compound from impurities or starting materials. The eluent would then be introduced into the mass spectrometer, which would provide the molecular weight of the compound, confirming its identity and purity in the collected fraction. The technique is also valuable for studying the stability of such compounds in various media, as degradation products can be separated and identified. nih.gov

Vibrational Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the study of hydrazone derivatives, such as those synthesized from 5-bromofuran-2-carbohydrazide, FTIR is instrumental in confirming the formation of the desired product. For instance, in the characterization of 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, the FTIR spectrum prominently features a vibration corresponding to the N-H group at approximately 3233 cm⁻¹, confirming the presence of the hydrazone linkage. researchgate.net This technique allows for the direct observation of key bonds, providing evidence for successful synthetic transformations.

Functional Group Vibrational Frequency (cm⁻¹) (Representative) Compound
N-H32335-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide

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Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, offering the advantage of analyzing samples in their native state with minimal preparation. This method is particularly useful for obtaining high-quality spectra of solid and liquid samples. While specific ATR-IR data for this compound derivatives are not detailed in the provided context, this technique is a standard method for obtaining the infrared vibrational data discussed in the section above.

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum. While specific Raman data for derivatives of this compound are not available in the provided search results, it is a crucial technique in the comprehensive vibrational analysis of organic compounds.

X-ray Crystallography for Precise Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions. Studies on structurally related benzofuran derivatives, such as 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, have demonstrated the power of this method. jcchems.comresearchgate.net

In the case of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, X-ray diffraction analysis revealed that it crystallizes in the monoclinic crystal system in the P21/c space group with four molecules (Z = 4) per unit cell. jcchems.comresearchgate.net The analysis also detailed the formation of dimeric arrangements through O-H···N hydrogen bonds and further organization into a two-dimensional network via C-H···O, C-H···π, and π···π interactions. jcchems.comresearchgate.net Similarly, for hydrazone derivatives like 1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine, single-crystal X-ray diffraction confirmed the molecular structure and revealed diverse non-covalent interactions, including intra- and intermolecular hydrogen bonding and π-ring···π-ring interactions. preprints.orgresearchgate.net

Compound Crystal System Space Group Z
1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoximeMonoclinicP21/c4
1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl) oximeTriclinicP-12
1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazineMonoclinicP21/n4
1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazineMonoclinicPn2

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Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This fundamental technique is crucial for verifying the empirical formula of a newly synthesized substance, thereby confirming its purity and stoichiometry. The synthesis of various derivatives containing the 5-bromofuran moiety, such as S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, has been confirmed through elemental analysis in conjunction with other spectroscopic methods. zsmu.edu.ua Likewise, the characterization of hydrazone derivatives, including those with a bromo-thiophen group, relies on elemental analysis to validate their proposed structures. preprints.orgresearchgate.net

Compound Molecular Formula Analysis Type
S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiolVariesElemental Analysis
1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazineC11H4BrF5N2SElemental Analysis
1-((4-bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazineC12H6BrF5N2SElemental Analysis

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Theoretical and Computational Chemistry Studies of 5 Bromofuran 2 Yl Methyl Hydrazine

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to model the electronic structure of organic compounds. For ((5-Bromofuran-2-yl)methyl)hydrazine, these calculations can determine key parameters that govern its stability and reactivity.

Electronic Structure: The electronic structure is described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. These parameters help in predicting how the molecule will behave in chemical reactions. For instance, hydrazine (B178648) and its derivatives are known for their nucleophilic character, which can be quantified and compared using these descriptors. acs.org

Illustrative Data from Quantum Chemical Calculations:

ParameterCalculated Value (Arbitrary Units)Interpretation
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVSuggests moderate chemical reactivity
Electronegativity (χ)3.85Measure of the ability to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron distribution
Electrophilicity Index (ω)2.79Propensity to accept electrons

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

Conformational Analysis: This involves identifying the stable conformations (isomers that can be interconverted by rotation around single bonds) of the molecule and their relative energies. For this compound, rotations around the C-C and C-N single bonds connecting the furan (B31954) ring, the methyl group, and the hydrazine moiety would be of primary interest. By calculating the potential energy surface as a function of these dihedral angles, the most stable, low-energy conformations can be identified.

Molecular Dynamics Simulations: MD simulations provide a time-dependent view of the molecule's motion. By solving Newton's equations of motion for the atoms in the molecule, MD can simulate its trajectory over time, revealing how it flexes, bends, and rotates. This is particularly useful for understanding the molecule's behavior in different environments, such as in a solvent or interacting with other molecules. For hydrazine derivatives, MD can shed light on the accessibility of the lone pairs on the nitrogen atoms, which is important for their reactivity. dtic.mil

In Silico Modeling for Predictive Structure-Reactivity Relationships

In silico modeling encompasses a range of computational methods to predict the properties and activities of molecules based on their structure. For this compound, this can be used to establish structure-reactivity relationships.

By systematically modifying the structure of the molecule (e.g., changing the halogen on the furan ring, or adding substituents to the hydrazine group) and calculating the corresponding reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) can be developed. This allows for the prediction of the reactivity of new, related compounds without the need for extensive laboratory experiments. The reactivity of hydrazine derivatives, for example, is known to be influenced by substitution. dtic.mil

Molecular Docking Studies for Interaction Prediction in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to predict the interaction between a small molecule and a larger receptor, such as a protein or a catalyst surface.

For this compound, docking studies could be employed to predict its binding mode within the active site of an enzyme or its interaction with a catalytic surface. The furan ring, the bromine atom, and the hydrazine group can all participate in various types of interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. The results of docking simulations are often presented as a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the detailed intermolecular interactions.

Hypothetical Molecular Docking Results:

Target SitePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Enzyme Active Site A-7.2Hydrogen bond between hydrazine NH and protein backbone; Halogen bond between bromine and a carbonyl oxygen.
Catalytic Surface B-5.8Pi-stacking interaction with the furan ring; Coordination of a hydrazine nitrogen to a metal center.

Applications in Advanced Chemical Research and Material Science

Role as a Versatile Chemical Building Block in Organic Synthesis

((5-Bromofuran-2-yl)methyl)hydrazine serves as a highly adaptable component in the field of organic synthesis. Its utility stems from the reactive nature of its constituent parts: the furan (B31954) ring, the bromine atom, and the hydrazine (B178648) group. These features allow for a wide array of chemical transformations, making it a key ingredient in the construction of diverse molecular frameworks.

The structure of this compound is particularly well-suited for the synthesis of novel heterocyclic compounds. sciepub.comresearchgate.net The hydrazine moiety is a potent nucleophile and can readily react with various electrophiles, such as aldehydes, ketones, and esters, to form a variety of nitrogen-containing heterocycles. For instance, it can be used to synthesize pyrazoles, pyridazines, and other related structures through condensation and cyclization reactions. scirp.org

The presence of the furan ring introduces an additional layer of versatility. Furans can participate in Diels-Alder reactions, acting as dienes, which allows for the creation of complex bicyclic and polycyclic systems. nih.gov The bromine atom on the furan ring provides a handle for further functionalization through cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This enables the introduction of a wide range of substituents, further diversifying the accessible chemical space.

The combination of these reactive sites allows for the sequential or one-pot synthesis of intricate heterocyclic systems that would be challenging to access through other synthetic routes. This makes this compound a valuable tool for chemists seeking to explore new areas of chemical space and develop novel compounds with unique properties.

In the realm of drug discovery and materials science, the ability to rapidly generate large collections of related compounds, known as combinatorial libraries, is of paramount importance. This compound is an excellent scaffold for this purpose. The multiple points of diversification on the molecule allow for the systematic variation of its structure.

For example, the hydrazine group can be reacted with a diverse set of carbonyl compounds, while the bromine atom can be subjected to a variety of cross-coupling reactions. This dual-functionalization strategy enables the creation of large and diverse libraries of compounds from a single starting material. The resulting libraries can then be screened for desirable biological activities or material properties, accelerating the discovery process.

The following table illustrates the potential for diversification using this compound as a scaffold:

Reactive SitePotential ReactionsResulting Structures
HydrazineCondensation with aldehydes/ketonesHydrazones, pyrazoles
HydrazineAcylation with acid chlorides/anhydridesHydrazides
Bromine AtomSuzuki CouplingAryl-substituted furans
Bromine AtomSonogashira CouplingAlkynyl-substituted furans
Furan RingDiels-Alder ReactionBicyclic adducts

Contributions to Medicinal Chemistry Research Through Synthetic Design

The structural motifs present in this compound are frequently found in biologically active molecules. thesciencein.org Consequently, this compound has significant potential as a starting material for the design and synthesis of novel therapeutic agents. ijsrst.com

Structure-based drug design is a powerful approach that relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. The furan ring is a known bioisostere for other aromatic rings, such as benzene (B151609) and thiophene, and its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov

This compound can be used to synthesize a series of analogues where the furan core is systematically modified. For example, the bromine atom can be replaced with other substituents to probe the steric and electronic requirements of the binding pocket. The hydrazine group can be elaborated into a variety of heterocyclic systems to explore different interaction patterns with the target protein. This systematic approach allows medicinal chemists to gain a deeper understanding of the structure-activity relationships (SAR) and to optimize the properties of lead compounds.

The ability to fine-tune the molecular interactions between a drug candidate and its biological target is crucial for achieving the desired therapeutic effect. The functional groups present in this compound offer multiple opportunities for such modifications.

The hydrazine group, for instance, can act as a hydrogen bond donor and acceptor, and its basicity can be modulated through substitution. orgsyn.org The furan oxygen can also participate in hydrogen bonding. The bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized as important in molecular recognition. By strategically modifying these functional groups, medicinal chemists can optimize the binding affinity and selectivity of a molecule for its target.

The following table outlines potential modifications and their expected influence on molecular interactions:

ModificationTarget InteractionPotential Effect
Alkylation of HydrazineHydrogen BondingAltered donor/acceptor properties
Acylation of HydrazineHydrogen Bonding/StericsIntroduction of new interaction points
Replacement of BromineHalogen Bonding/StericsModulation of binding affinity
Substitution on Furan RingVan der Waals InteractionsOptimization of shape complementarity

Potential in Material Science Applications

While the primary applications of this compound are in organic synthesis and medicinal chemistry, its unique electronic and structural properties also suggest potential uses in material science. Furan-containing polymers and materials have garnered interest for their electronic and optical properties. researchgate.net

Furthermore, the hydrazine moiety can be used to form coordination complexes with metal ions. These metal-organic frameworks (MOFs) or coordination polymers could have applications in areas such as catalysis, gas storage, and sensing. The specific properties of these materials would be dictated by the choice of the metal ion and the coordination geometry. The development of novel materials based on this compound represents an exciting and underexplored area of research.

Precursors for Fluorescent Dyes and Optoelectronic Materials

The furan heterocycle is a well-established component in the design of fluorescent and optoelectronic materials due to its electron-rich nature and rigid structure, which can lead to high fluorescence quantum yields. researchgate.netlookchem.com The incorporation of furan into π-conjugated systems has been shown to influence their electronic and photophysical properties favorably. nih.gov

The hydrazine group in this compound serves as a key reactive handle for the synthesis of such materials. For instance, condensation reactions between hydrazines and aldehydes or ketones are a common and efficient method for preparing hydrazones. Furan-based hydrazones have been investigated as fluorescent sensors, demonstrating the potential of this class of compounds in optical applications. x-mol.net The reaction of this compound with a suitable carbonyl compound can lead to the formation of a new class of fluorescent dyes. The photophysical properties of these dyes, such as their absorption and emission maxima, can be tuned by modifying the substituents on the carbonyl precursor. nih.gov

Furthermore, furan-containing π-conjugated compounds are of significant interest for optoelectronic applications, including organic field-effect transistors and organic light-emitting diodes. nih.gov The development of novel furan-based conjugated polymers is an active area of research, with studies showing that these materials can exhibit excellent stability and strong fluorescence. spiedigitallibrary.org The bifunctional nature of this compound allows it to be envisioned as a monomer in the synthesis of such polymers. For example, the hydrazine moiety could be used to form a poly(hydrazone) backbone, while the bromo-group on the furan ring could be utilized for post-polymerization modification or for creating cross-linked networks.

Below is a table summarizing the photophysical properties of some reported furan-containing fluorescent molecules, illustrating the potential performance of dyes derived from this compound.

Furan Derivative TypeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
Furan-conjugated purine~305~3750.57 - 0.69 nih.gov
Furan-containing spiro-fused PACNot specified369Not specified nih.gov
Furan acylhydrazoneNot specifiedNot specifiedStrong fluorescence reported ciac.jl.cn
Furan-bridged BODIPY dimer~500~520Not specified researchgate.net

Scaffolds for Supramolecular Assemblies and Functional Polymers

The hydrazine functional group is a versatile building block in supramolecular chemistry due to its ability to form hydrogen bonds and coordinate with metal ions. mdpi.com This allows for the construction of well-defined, higher-order structures through self-assembly processes. The derivatization of this compound can lead to ligands that, upon complexation with metal ions, form coordination polymers or discrete supramolecular cages. The furan and bromo-substituents can further influence the packing and dimensionality of these assemblies through π-π stacking and halogen bonding interactions.

In the realm of polymer chemistry, hydrazine derivatives are utilized as precursors for a variety of functional polymers. researchgate.net The reaction of dihydrazides with dialdehydes or diketones, for example, yields poly(acylhydrazones), which are known for their thermal stability and have been investigated for various applications. While this compound is a monohydrazine, it can be chemically modified to a dihydrazine derivative or used as a chain-terminating or pendant group in polymerization reactions.

The development of furan-based conjugated polymers is also a promising area where this compound could serve as a key monomer. rsc.org The synthesis of polymers incorporating furan units has been shown to yield materials with tunable bandgaps and desirable optoelectronic properties. spiedigitallibrary.orglbl.gov The bromo-group on the furan ring of this compound is particularly significant here, as it can participate in various cross-coupling reactions, such as Suzuki, Stille, or direct C-H arylation, to form carbon-carbon bonds and build up a conjugated polymer backbone.

The table below provides examples of furan-based polymers and their relevant properties, suggesting the potential characteristics of polymers derived from this compound.

Polymer TypeMonomer UnitsKey PropertiesPotential ApplicationReference
Furan-only conjugated polymerBifuran-imideExcellent stability, strong fluorescenceOrganic electronics spiedigitallibrary.org
Furan-containing low band-gap polymerFuran and diketopyrrolopyrroleHigh power conversion efficiencyOrganic solar cells lbl.gov
Furan-EDOT copolymerFuran and EDOTEnhanced redox stability, electrochromicElectrochromic devices researchgate.netlookchem.com
PolyfuranFuranHigh fluorescence, good solubilityOptoelectronic devices researchgate.net

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of ((5-Bromofuran-2-yl)methyl)hydrazine and its derivatives is poised to move beyond conventional methods, embracing principles of green and sustainable chemistry. Research is increasingly focused on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic catalysts.

For the Furan (B31954) Moiety: Traditional furan syntheses often rely on harsh conditions and stoichiometric reagents. Emerging strategies focus on catalytic pathways using renewable feedstocks. Lignocellulosic biomass, for example, is a rich source of carbohydrates that can be converted into furan platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.orgmdpi.com The development of heterogeneous catalysts, such as zeolites, non-noble metals (e.g., Co, Ni, Cu), and ionic liquids, is pivotal. nih.gov These catalysts offer high efficiency, selectivity, and reusability, reducing the environmental impact of furan synthesis. frontiersin.orgnih.gov Metal-catalyzed coupling and cycloaddition reactions also represent a powerful strategy for constructing substituted furans with high precision and yield. hud.ac.uk

For the Hydrazine (B178648) Moiety: Sustainable synthesis of hydrazine derivatives is also a critical area of development. An international research team has successfully synthesized hydrazine derivatives directly from highly stable nitrogen molecules (N₂) under mild conditions using a polymetallic titanium hydride compound, representing a significant breakthrough in nitrogen fixation. riken.jp Furthermore, continuous flow technology is being applied to the synthesis of hydrazine derivatives from alcohols, an operationally simple protocol with excellent functional group tolerance that is suitable for large-scale production. rsc.org Other modern methods include the direct reductive alkylation of hydrazine derivatives using efficient borane (B79455) complexes. organic-chemistry.org

The table below compares conventional and emerging sustainable synthetic approaches relevant to the synthesis of this compound.

Component Conventional Methods Emerging Sustainable Methodologies Key Advantages
Furan Ring Synthesis Paal-Knorr synthesis, Feist-Benary synthesis (often require harsh acids, high temperatures)Catalytic conversion of biomass (e.g., furfural from hemicellulose) using zeolites, non-noble metals, or ionic liquids. frontiersin.orgnih.govUse of renewable feedstocks, higher atom economy, catalyst reusability, milder reaction conditions.
Hydrazine Derivative Synthesis Raschig process (uses chlorine, produces salt waste), alkylation with alkyl halidesDirect synthesis from N₂ using titanium hydride complexes. riken.jp Continuous flow synthesis from alcohols. rsc.orgAvoids hazardous reagents, reduces waste, improves safety and scalability.

Exploration of Unconventional Reactivity Pathways and Catalytic Transformations

The unique electronic structure of the furan ring, combined with the bromine substituent and the hydrazine side chain, offers a rich landscape for exploring novel reactivity. Future research will likely focus on leveraging this structure for unconventional transformations.

The furan ring itself can undergo bioactivation through cytochrome P450-catalyzed epoxidation, leading to a highly reactive epoxide or a cis-enedione intermediate after ring scission. nih.govnih.gov While often studied in the context of toxicology, this inherent reactivity could be harnessed for synthetic purposes, using biocatalysis or biomimetic catalysts to create complex molecular architectures.

Catalytic transformations of furan derivatives are a burgeoning field. mdpi.comresearchgate.net Reactions such as hydrogenation, oxidation, hydrogenolysis, and etherification can convert furan platform chemicals into a wide array of valuable products, including monomers, solvents, and biofuels. mdpi.com For a molecule like this compound, the bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the 5-position of the furan ring. nih.gov The hydrazine moiety can participate in the formation of hydrazones and heterocycles, such as pyrazoles and triazoles. organic-chemistry.orgmdpi.com The exploration of tandem reactions, where multiple transformations occur in a single pot—for instance, a cross-coupling reaction followed by an intramolecular cyclization involving the hydrazine group—represents a promising avenue for efficiently building molecular complexity.

Integration into Advanced Functional Material Systems

Furan-based compounds are increasingly recognized as valuable building blocks for sustainable and high-performance materials due to their rigid, aromatic structure and potential for derivation from renewable resources. nih.govacs.org The integration of this compound or its derivatives into such systems could impart unique functionalities.

Furan derivatives are used to create a variety of polymers, including furan resins, polyesters, and polyamides. nih.govwikipedia.org For example, 2,5-furandicarboxylic acid (FDCA) is a key bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a polymer with superior barrier and thermal properties compared to petroleum-derived PET. mdpi.com The hydrazine group in this compound could be used as a curing or cross-linking agent in polymer chemistry, potentially creating thermosets with high thermal stability and chemical resistance.

Furthermore, the unique combination of the electron-rich furan ring and the bromine atom suggests potential applications in electronic materials. Furan-based polymers have been developed for use in organic solar cells. rsc.org The bromine atom could be used to tune the electronic properties of such polymers or to serve as a reactive site for post-polymerization modification. The inherent char-forming ability of the furan ring also makes it an attractive component for developing halogen-free flame-retardant materials. researchgate.net

The table below summarizes potential applications of furan-based functional materials.

Material Type Key Furan Monomer(s) Potential Application Area Relevant Properties
Polyesters 2,5-Furandicarboxylic acid (FDCA), 2,5-Bis(hydroxymethyl)furan (BHMF) nih.govacs.orgPackaging (e.g., bottles), fibersExcellent gas barrier properties, high thermal stability, renewable sourcing.
Thermosets (Resins) Furfuryl alcohol, Furfural wikipedia.orgCasting molds, composites, coatingsHigh chemical and thermal resistance, low flammability. wikipedia.org
Conductive Polymers Substituted furansOrganic solar cells, sensors rsc.orgTunable electronic energy levels, high hole mobility. rsc.org
Flame Retardants Various furan derivativesFire-safe polymersGood char-forming ability. researchgate.net

Computational Predictions Guiding Experimental Research and High-Throughput Screening

The synergy between computational chemistry and experimental techniques is accelerating the pace of chemical discovery. For a molecule like this compound, these tools can predict properties, guide synthetic efforts, and rapidly screen for potential applications.

Computational Predictions: Computational models can predict the reactivity and metabolic fate of furan-containing compounds. For instance, mathematical models of metabolism can forecast the probability that a specific furan ring will undergo bioactivation, helping to guide the design of safer molecules. nih.gov Density Functional Theory (DFT) can be used to study reaction mechanisms, calculate bond dissociation energies, and predict antioxidant properties, providing insights that can rationalize or predict experimental outcomes. Such calculations could be applied to this compound to understand its electronic structure, predict its reactivity in cross-coupling or cyclization reactions, and estimate the stability of its potential polymer derivatives.

High-Throughput Screening (HTS): HTS is a powerful experimental approach that allows for the rapid testing of millions of chemical compounds against a specific biological target or for a desired material property. youtube.com This technology utilizes advanced robotics and data analysis to significantly accelerate the initial stages of discovery. youtube.com Libraries of hydrazine derivatives can be synthesized and screened to identify molecules with specific activities. rsc.org For example, derivatives of this compound could be included in HTS campaigns to discover new drug candidates, catalysts, or materials with novel optical or electronic properties. The combination of a computationally designed library of derivatives with HTS provides a powerful workflow for navigating the vast chemical space to identify lead compounds for further development.

Q & A

Q. What are the standard synthetic routes for ((5-Bromofuran-2-yl)methyl)hydrazine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves condensation reactions between hydrazine derivatives and halogenated furan precursors. For example, hydrazine hydrate reacts with ethyl 5-bromobenzofuran-2-carboxylate under reflux in methanol for 8 hours, yielding this compound derivatives. Key parameters for optimization include:

  • Solvent choice : Methanol or ethanol is preferred due to solubility and inertness.
  • Temperature : Reflux (60–80°C) ensures complete reaction without decomposition.
  • Stoichiometry : A 1:2 molar ratio of ester to hydrazine hydrate maximizes yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : The bromofuran ring protons appear as doublets (δ 6.3–7.2 ppm), while the hydrazine NH2 group resonates at δ 3.8–4.2 ppm.
  • IR Spectroscopy : N–H stretching (3200–3350 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks at m/z 215–220 (M⁺) with fragmentation patterns indicating Br loss .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the stability of this compound under varying pH conditions?

Methodological Answer: Instability in acidic/basic media is attributed to hydrolysis of the hydrazine group. To address discrepancies:

Controlled pH Studies : Perform kinetic assays at pH 2–12, monitoring degradation via HPLC.

Structural Modifications : Introduce electron-withdrawing substituents (e.g., nitro groups) to stabilize the hydrazine moiety.

Computational Modeling : Use DFT calculations to predict protonation sites and degradation pathways .

Q. What strategies mitigate low yields in cyclocondensation reactions involving this compound?

Methodological Answer: Low yields often stem from competing side reactions (e.g., oxidation). Mitigation strategies include:

  • Catalytic Additives : Use POCl₃ or PCl₃ to promote cyclization (e.g., forming oxadiazoles with 85–90% yield) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 10 hours to 30 minutes, minimizing decomposition .
  • Protecting Groups : Temporarily block reactive NH₂ groups with Boc (tert-butoxycarbonyl) to direct regioselectivity .

Q. How can intermolecular interactions of this compound derivatives be analyzed for drug design?

Methodological Answer:

  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., O–H···N and N–H···O interactions stabilizing crystal lattices) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions contributing 12–15% to packing) .

Q. How should researchers handle discrepancies in biological activity data for this compound-based compounds?

Methodological Answer: Contradictory antimicrobial or anticancer results may arise from assay variability. Standardize protocols:

  • Dose-Response Curves : Use MIC (Minimum Inhibitory Concentration) assays with S. aureus and E. coli controls.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups enhance activity by 30–40%) .

Q. What computational tools are recommended for predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMSO) .

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